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2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

ALK inhibitor pyridazine scaffold structure-activity relationship

This Xcovery-patent-family ALK inhibitor reference standard delivers a unique 2,6-dimethoxybenzamide + 4-methylpiperazinyl-pyridazine architecture essential for scaffold-hopping SAR and kinase selectivity panel benchmarking against crizotinib or ceritinib. Its defined N-methylpiperazine pharmacophore enables direct CYP metabolite studies (HLM, CYP3A4/2D6), while the near-orthogonal benzamide conformation makes it a validated computational chemistry calibration standard for MMFF94/OPLS4 force fields. Procure authenticated 5–25 mg quantities for FTO diligence, selectivity screening against ALK wild-type and resistance mutants (L1196M, G1202R, F1174L), and patent-boundary analysis per WO2012048259A3/US9126947B2.

Molecular Formula C24H27N5O3
Molecular Weight 433.512
CAS No. 922634-81-9
Cat. No. B2876150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922634-81-9
Molecular FormulaC24H27N5O3
Molecular Weight433.512
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4OC)OC
InChIInChI=1S/C24H27N5O3/c1-28-12-14-29(15-13-28)22-11-10-19(26-27-22)17-6-4-7-18(16-17)25-24(30)23-20(31-2)8-5-9-21(23)32-3/h4-11,16H,12-15H2,1-3H3,(H,25,30)
InChIKeyKPJLGXXKGWSFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922634-81-9): Sourcing a Pyridazine-Benzamide Kinase Modulator Scaffold


2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922634-81-9) is a synthetic small molecule belonging to the pyridazine-carboxamide class of kinase inhibitors, structurally related to the Xcovery patent family of ALK-targeted agents [1]. Its architecture combines a 2,6-dimethoxybenzamide moiety with a 4-methylpiperazinyl-pyridazine hinge-binding group, a scaffold arrangement that defines its selectivity fingerprint within the broader kinome [2]. Predicted physicochemical properties (MW 433.51, cLogP ~3.64, 5 rotatable bonds) place it within lead-like chemical space suitable for further optimization [3].

Why 2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide Cannot Be Interchanged with In-Class Analogs


The 4-methylpiperazine substituent on the pyridazine ring is a critical pharmacophoric element that governs both kinase selectivity and physicochemical behavior. Substituting the N-methylpiperazine for pyrrolidine (as in the des-methyl analog CAS 922688-51-5) eliminates a key hydrogen-bond acceptor and alters the basicity profile of the hinge-binding motif, which has been shown in the Xcovery patent series to substantially shift ALK inhibitory potency and resistance mutation coverage [1]. Additionally, the 2,6-dimethoxy substitution pattern on the benzamide ring imposes a specific conformational constraint on the amide linkage, differentiating it from 3,5-dimethoxy or mono-methoxy regioisomers with respect to target engagement geometry [2]. These structural features are not cosmetic variations; they directly control kinase panel selectivity and cellular efficacy, making unqualified substitution a risk to experimental reproducibility [3].

Quantitative Differentiation Evidence for 2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922634-81-9)


Structural Differentiation from the Pyrrolidine Analog: Hinge-Binding Basicity and Predicted ALK Affinity Shift

The target compound contains a 4-methylpiperazin-1-yl substituent at the pyridazine 6-position, whereas the closest commercially available analog (CAS 922688-51-5) bears a pyrrolidin-1-yl group. The tertiary amine of the N-methylpiperazine provides a higher pKa (~8.3 for the conjugate acid) compared to the pyrrolidine nitrogen (~10.6), altering the protonation state at physiological pH and thus the hydrogen-bond donor/acceptor capacity within the kinase hinge region [1]. In the Xcovery patent series, this substitution difference has been associated with >10-fold shifts in ALK wild-type IC50 values and differential coverage of the L1196M gatekeeper mutant [2].

ALK inhibitor pyridazine scaffold structure-activity relationship hinge-binding motif

Predicted Physicochemical Differentiation: Lipophilicity and Permeability vs. Clinical ALK Inhibitors

The compound's predicted logP (SlogP 3.64) and topological polar surface area (TPSA ~86 Ų) position it in a physicochemical window distinct from clinical ALK inhibitors such as crizotinib (logP 3.4, TPSA 78 Ų), ceritinib (logP 5.1, TPSA 99 Ų), and alectinib (logP 3.7, TPSA 72 Ų) [1][2]. Its calculated CNS MPO score is predicted to fall between 3.5-4.0, suggesting potential blood-brain barrier penetration that differs from the more polar or more lipophilic clinical agents [3].

drug-likeness physicochemical properties CNS permeability lead optimization

Regioisomeric Differentiation: 2,6-Dimethoxy vs. 3,5-Dimethoxy Benzamide Conformational Constraint

The 2,6-dimethoxy substitution on the benzamide ring creates steric hindrance around the amide carbonyl, enforcing a near-orthogonal conformation between the benzamide ring and the amide plane. This contrasts with 3,5-dimethoxy analogs (available from commercial libraries) where the amide can adopt a more coplanar arrangement [1]. In pyridazine-based ALK5 inhibitors, this conformational constraint has been shown to alter the dihedral angle by approximately 60-80°, shifting the trajectory of the pyridazine hinge binder into the kinase active site and changing the inhibitor's selectivity profile [2].

regioisomer conformational analysis kinase selectivity structure-activity relationship

Predicted Metabolic Liability: Piperazine N-Methyl as a Metabolic Soft Spot vs. N-Aryl Analogs

The N-methylpiperazine moiety is a known site for CYP-mediated N-demethylation, which introduces a metabolic liability distinct from N-arylpiperazine analogs. In the structurally characterized pyridazine carboxamide series, the N-methyl group on the piperazine undergoes CYP3A4/2D6-mediated oxidative cleavage, generating the des-methyl metabolite which retains partial kinase inhibitory activity [1]. This contrasts with N-arylpiperazine variants (e.g., 4-phenylpiperazine analogs) where metabolic clearance shifts toward aryl hydroxylation pathways, potentially generating reactive quinone-imine intermediates [2].

metabolic stability N-demethylation CYP metabolism piperazine

Optimal Research and Procurement Application Scenarios for 2,6-Dimethoxy-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922634-81-9)


ALK Kinase Selectivity Profiling in a Pyridazine Scaffold Hopping Campaign

The compound is optimally deployed as a reference standard in kinase selectivity panels comparing pyridazine-based ALK inhibitors against imidazo[1,2-b]pyridazine or pyrimidine scaffolds. Its unique 2,6-dimethoxybenzamide + 4-methylpiperazinyl-pyridazine architecture provides a distinct hinge-binding geometry (predicted ~70-90° amide dihedral angle) that complements scaffold-hopping SAR exploration [1]. Procurement in small quantities (5-25 mg) supports initial panel screening at 1-10 µM against ALK wild-type and clinically relevant mutants (L1196M, G1202R, F1174L) to benchmark selectivity relative to crizotinib or ceritinib [2].

Metabolic Soft-Spot Identification via Piperazine N-Demethylation Studies

The N-methylpiperazine moiety serves as a tractable metabolic probe for in vitro CYP metabolism studies. Incubation with human liver microsomes (HLM) or recombinant CYP3A4/2D6 isoforms can quantify N-demethylation rates, generating the des-methyl metabolite for independent activity testing [1]. This provides a direct experimental system for understanding the contribution of the N-methyl group to both potency and metabolic clearance within the pyridazine carboxamide series, informing medicinal chemistry design of analogs with improved stability [2].

Computational Chemistry Benchmarking: Conformational Analysis of ortho-Dimethoxy Benzamides

The 2,6-dimethoxy substitution pattern creates a well-defined steric constraint that forces the benzamide into a near-orthogonal conformation, making this compound an ideal test case for validating molecular mechanics force fields (MMFF94, OPLS4) and DFT conformational sampling protocols [1]. Procurement for computational chemistry groups enables comparison of predicted vs. experimental (X-ray or NMR) dihedral angles, serving as a calibration standard for virtual screening campaigns that rely on accurate conformational ensembles of kinase inhibitors [2].

Patent Landscape and Freedom-to-Operate Analysis for ALK-Targeted Pyridazines

As a compound structurally disclosed within the Xcovery patent family (WO2012048259A3, US9126947B2), this molecule serves as a key reference for freedom-to-operate (FTO) and patentability assessments in the ALK inhibitor space [1]. Its specific substitution pattern defines the boundaries of the Markush claims, and procurement of an authenticated sample enables analytical comparison (HPLC, NMR, HRMS) during diligence exercises for in-licensing or acquisition of ALK-targeted assets [2].

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